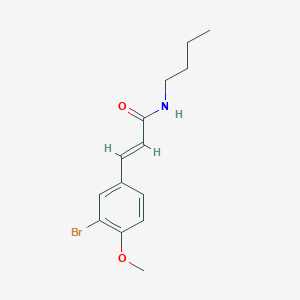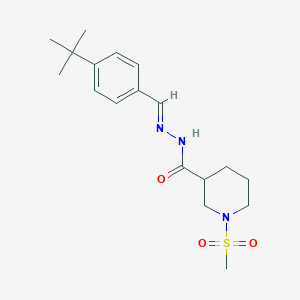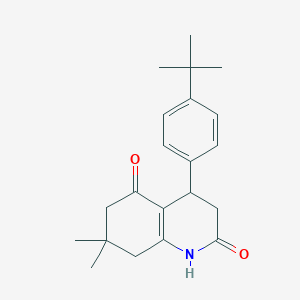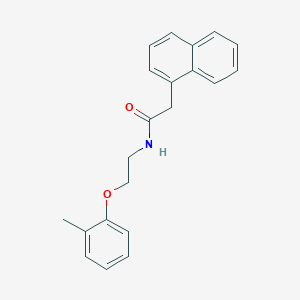![molecular formula C17H20N2O3S B4571975 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4571975.png)
2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE
Übersicht
Beschreibung
2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a propyl group, and a phenoxyacetyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the phenoxyacetyl intermediate and subsequent coupling with the thiophene derivative. Common synthetic routes may include:
Formation of Phenoxyacetyl Intermediate: This step involves the reaction of 2-methylphenol with chloroacetic acid under basic conditions to form 2-(2-methylphenoxy)acetic acid.
Coupling with Thiophene Derivative: The phenoxyacetyl intermediate is then coupled with a thiophene derivative, such as 5-propyl-3-thiophenecarboxamide, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and thiophene moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[2-(2-METHOXYPHENOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE
- 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}BENZOIC ACID
Uniqueness
2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE is unique due to its specific structural features, such as the propyl group on the thiophene ring and the phenoxyacetyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-[[2-(2-methylphenoxy)acetyl]amino]-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-6-12-9-13(16(18)21)17(23-12)19-15(20)10-22-14-8-5-4-7-11(14)2/h4-5,7-9H,3,6,10H2,1-2H3,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFJCOVQEBYTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)COC2=CC=CC=C2C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4571906.png)
![N-{5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4571911.png)


![2-[(4-fluorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4571923.png)

![2,4-dichloro-N-{[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4571928.png)
![2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4571930.png)
![(7Z)-3-(3-ACETYLPHENYL)-7-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B4571933.png)
![2-[(4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4571942.png)


![2-(cyanoacetyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4571959.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4571960.png)
